![molecular formula C11H16N2 B102168 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine CAS No. 17910-49-5](/img/structure/B102168.png)
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine, also known as THBAH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine is not fully understood. However, it has been suggested that 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine may act by modulating the activity of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine may also interact with various proteins and enzymes, including histone deacetylases and proteasomes, to exert its effects.
Effets Biochimiques Et Physiologiques
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine has also been shown to have neuroprotective effects and may protect against oxidative stress and inflammation. In addition, 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine is its versatility in various fields of research. 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine can be used as a scaffold for the development of novel compounds with potential therapeutic applications. Another advantage is its low toxicity, which makes it a safer alternative to other compounds that are commonly used in research. However, one limitation of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine research. One direction is the development of novel compounds based on the 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine scaffold with improved pharmacological properties. Another direction is the investigation of the molecular mechanisms underlying the neuroprotective and anticancer effects of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine. Additionally, 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine may have potential applications in other fields, such as the development of new anti-inflammatory drugs and the treatment of metabolic disorders. Further research is needed to fully understand the potential of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine in these areas.
Conclusion:
In conclusion, 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine in various areas of research.
Méthodes De Synthèse
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine can be synthesized through a multistep process that involves the reaction of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid with hydrazine hydrate. The resulting product is then treated with acetic anhydride to obtain 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine.
Applications De Recherche Scientifique
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine has been shown to inhibit the growth of cancer cells and may be useful in the development of new anticancer drugs. In drug discovery, 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine has been used as a scaffold for the development of novel compounds with potential therapeutic applications.
Propriétés
Numéro CAS |
17910-49-5 |
|---|---|
Nom du produit |
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine |
Formule moléculaire |
C11H16N2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine |
InChI |
InChI=1S/C11H16N2/c12-13-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11,13H,2,4,6,8,12H2 |
Clé InChI |
ZYPJRFGVLBFKIZ-UHFFFAOYSA-N |
SMILES |
C1CCC2=CC=CC=C2C(C1)NN |
SMILES canonique |
C1CCC2=CC=CC=C2C(C1)NN |
Synonymes |
6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



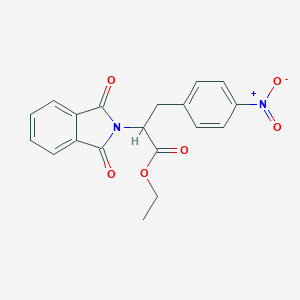
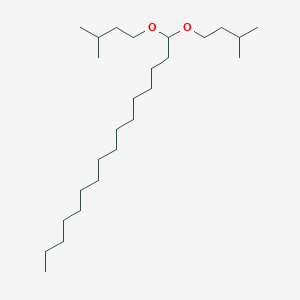
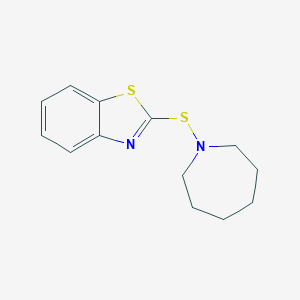

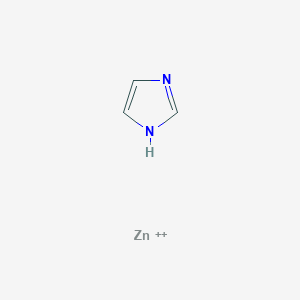
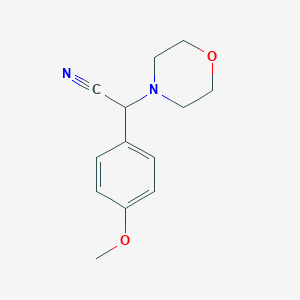
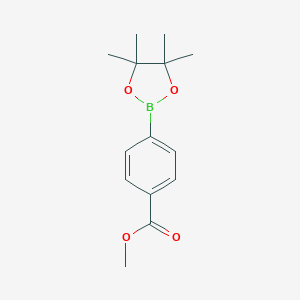
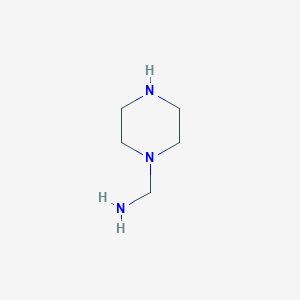
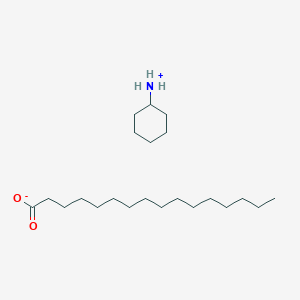
![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)
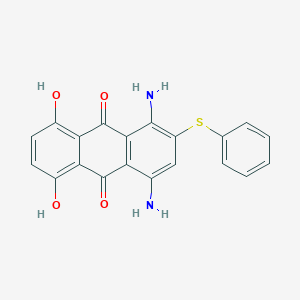
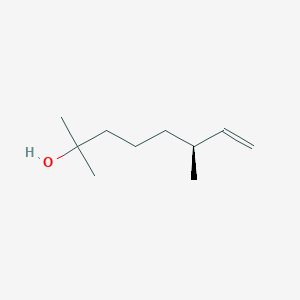
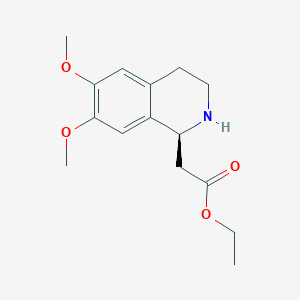
![1-[2,2,6,6-Tetramethyl-4-(3-methylbutoxy)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B102110.png)